molecular formula C19H16N4O4S B2519303 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide CAS No. 941968-42-9

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide

Cat. No. B2519303
CAS RN: 941968-42-9
M. Wt: 396.42
InChI Key: MUQOBQHAJLORJF-UHFFFAOYSA-N
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Description

The compound “N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

While there isn’t specific information on the synthesis of “N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide”, there are related studies on the synthesis of benzo[d][1,3]dioxole-type compounds . For instance, a unified total synthesis of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids has been established . The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .

Scientific Research Applications

Synthesis and Characterization

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide is a compound that has been studied in various contexts due to its interesting chemical structure and potential biological activities. The synthesis of related benzothiazole derivatives involves copper-catalyzed intramolecular cyclization processes, leading to a variety of N-benzothiazol-2-yl-amides under mild conditions, showcasing the compound's synthetic accessibility (Wang et al., 2008). Similarly, the synthesis of biphenyl benzothiazole-2-carboxamide derivatives has been reported, emphasizing the compound's versatility in generating novel molecules with potential diuretic activity (Yar & Ansari, 2009).

Antimicrobial and Anticancer Properties

Compounds structurally related to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide have been synthesized and evaluated for their antimicrobial properties. For instance, a series of 2-phenylamino-thiazole derivatives exhibited notable antimicrobial activity against various bacterial and fungal strains, with some molecules outperforming reference drugs (Bikobo et al., 2017). Additionally, a novel series of benzo[d]thiazole-2-carboxamide derivatives were designed as potential epidermal growth factor receptor (EGFR) inhibitors, displaying moderate to excellent cytotoxicity against high-expressed cancer cell lines while showing weak effects against normal cells, indicating their potential in targeted cancer therapy (Zhang et al., 2017).

Novel Synthesis Approaches and Biological Evaluations

The synthesis and biological evaluation of various benzothiazole derivatives, including those with N-(benzo[d][1,3]dioxol-5-ylmethyl) moieties, have led to the discovery of compounds with promising biological activities. For example, the synthesis of N-(4-substituted-thiazolyl)oxamic acid derivatives revealed potent antiallergy agents, demonstrating the therapeutic potential of structurally similar compounds (Hargrave et al., 1983). In another study, the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones showcased novel antibacterial agents with significant activity against Staphylococcus aureus and Bacillus subtilis, highlighting the antimicrobial potential of compounds related to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide (Palkar et al., 2017).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S/c24-17(20-9-12-6-7-15-16(8-12)27-11-26-15)14-10-28-19(22-14)23-18(25)21-13-4-2-1-3-5-13/h1-8,10H,9,11H2,(H,20,24)(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQOBQHAJLORJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CSC(=N3)NC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide

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